Cas no 876898-22-5 ((3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine)
(3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine Chemical and Physical Properties
Names and Identifiers
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- (3,4-Dichloro-benzyl)-pyridin-2-ylmethyl-amine
- Z86132326
- AKOS000244065
- 876898-22-5
- EN300-56407
- 1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine
- N-(3,4-DICHLOROBENZYL)-1-(PYRIDIN-2-YL)METHANAMINE
- SCHEMBL18768851
- (3,4-dichlorobenzyl)pyridin-2-ylmethylamine
- N-(3,4-dichlorobenzyl)-N-(2-pyridinylmethyl)amine
- [(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amine
- [(3,4-dichlorophenyl)methyl](pyridin-2-ylmethyl)amine
- BKB89822
- AN-465/42886245
- G21644
- STK281384
- (3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine
-
- Inchi: 1S/C13H12Cl2N2/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11/h1-7,16H,8-9H2
- InChI Key: DJSKSKCQEQMUQF-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CNCC1C=CC=CN=1)Cl
Computed Properties
- Exact Mass: 266.0377538Da
- Monoisotopic Mass: 266.0377538Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 24.9Ų
(3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D484323-50mg |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D484323-100mg |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D484323-500mg |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 500mg |
$ 365.00 | 2022-06-05 | ||
| A2B Chem LLC | AV43331-10g |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 96% | 10g |
$1452.00 | 2024-04-19 | |
| A2B Chem LLC | AV43331-50mg |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 96% | 50mg |
$91.00 | 2024-04-19 | |
| A2B Chem LLC | AV43331-100mg |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 96% | 100mg |
$123.00 | 2024-04-19 | |
| A2B Chem LLC | AV43331-250mg |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 96% | 250mg |
$158.00 | 2024-04-19 | |
| A2B Chem LLC | AV43331-500mg |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 96% | 500mg |
$265.00 | 2024-04-19 | |
| A2B Chem LLC | AV43331-1g |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 96% | 1g |
$366.00 | 2024-04-19 | |
| A2B Chem LLC | AV43331-2.5g |
[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine |
876898-22-5 | 96% | 2.5g |
$682.00 | 2024-04-19 |
(3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine
Introduction to (3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine and Its Applications in Modern Chemical Research
(3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine, with the CAS number 876898-22-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural arrangement of chlorophenyl and pyridinyl groups, has garnered attention due to its versatile applications in various scientific domains. The molecular structure of this amine derivative consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, linked to a pyridine ring through a methyl group. This configuration imparts distinct chemical properties that make it a valuable candidate for further exploration.
The importance of (3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine lies in its potential as a building block for more complex molecules. In recent years, researchers have been investigating its role in the development of novel pharmaceuticals and agrochemicals. The presence of both chloro and pyridine substituents allows for diverse functionalization, making it an attractive scaffold for medicinal chemists. The compound's ability to interact with biological targets has opened up new avenues for therapeutic intervention.
Recent studies have highlighted the compound's significance in the synthesis of bioactive molecules. For instance, researchers have explored its use in creating kinase inhibitors, which are crucial in treating various forms of cancer. The chlorophenyl moiety can be modified to enhance binding affinity to specific protein targets, while the pyridine group provides a platform for further chemical modifications. This dual functionality makes (3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine a promising candidate for drug discovery.
The compound's structural features also make it suitable for applications in materials science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic processes. These catalytic applications could potentially revolutionize industrial chemical synthesis by providing more efficient and environmentally friendly pathways.
In addition to its pharmaceutical and materials science applications, (3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine has shown promise in the field of organic electronics. The conjugated system present in its structure allows it to participate in electronic processes such as charge transport and light emission. This property has sparked interest in its potential use as an active material in organic light-emitting diodes (OLEDs) and other electronic devices.
The synthesis of (3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only enhance yield but also minimize unwanted byproducts, ensuring a high degree of purity essential for further applications.
The compound's stability under various conditions has been a subject of extensive study. Researchers have examined its behavior under different temperatures, solvents, and pH levels to understand its reactivity and potential degradation pathways. This information is crucial for optimizing its use in industrial processes and ensuring long-term storage stability.
One of the most exciting aspects of (3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine is its potential in developing new methodologies for chemical synthesis. By leveraging its unique structural features, scientists are exploring innovative approaches to streamline complex synthetic routes. These advancements could lead to more cost-effective and sustainable production methods for a wide range of chemicals.
The future prospects of this compound are vast and multifaceted. As research continues to uncover new applications, its importance is likely to grow exponentially. Whether it is in drug development, materials science, or organic electronics, (3,4-Dichlorophenyl)methyl(pyridin-2-ylmethyl)amine is poised to play a pivotal role in shaping the future of chemical research.
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